![molecular formula C17H15NO4S B2931321 3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid CAS No. 379729-42-7](/img/structure/B2931321.png)
3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” is a compound used for proteomics research . It has a molecular formula of C17H15NO4S and a molecular weight of 329.37 .
Synthesis Analysis
The synthesis of indole derivatives, such as “this compound”, often involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks like aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes that generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C17H15NO4S and a molecular weight of 329.37 .Aplicaciones Científicas De Investigación
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality central to cinnamic acids, including 3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid, offers reactive sites for chemical modifications leading to the development of novel antitumor agents. These derivatives have shown significant potential in medicinal research due to their traditional and recent applications as synthetic antitumor agents, underscoring the underutilized medicinal value of cinnamic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Applications in Biomedical Materials
Acrylic acid plasma polymerization is a technique used to modify the surface properties of biomedical materials, making them more compatible for medical applications. Plasma polymerized acrylic acid (PPAA) coatings, obtained through various deposition techniques, introduce carboxylic acid functional groups to material surfaces. These groups are attractive for biomedical applications because they stimulate cell adhesion and proliferation, which is crucial for tissue regeneration and biomolecule immobilization processes. The application of PPAA coatings highlights the importance of acrylic acid derivatives in developing coatings that improve the biocompatibility of medical devices and implants (Bitar, Cools, De Geyter, & Morent, 2018).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological activities observed.
Pharmacokinetics
The compound’s molecular weight (32937) and predicted properties such as melting point (21455° C), boiling point (~5467° C at 760 mmHg), density (~14 g/cm^3), and refractive index (n20D 1.67) could influence its bioavailability .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at room temperature, suggesting that extreme temperatures might affect its stability .
Direcciones Futuras
The future directions for “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” could involve its use in the synthesis of new compounds with neuroprotective and antioxidant properties . Additionally, its use in the synthesis of new analogs of the endogenous hormone melatonin could be explored further .
Propiedades
IUPAC Name |
(E)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17(20)10-7-13-5-8-15(9-6-13)23(21,22)18-12-11-14-3-1-2-4-16(14)18/h1-10H,11-12H2,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACIPILBRUIND-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
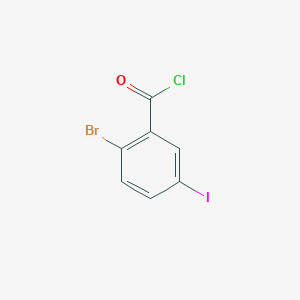
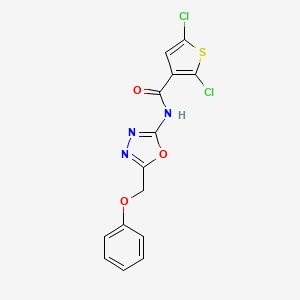

![3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2931244.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B2931246.png)
![6-[4-(2-Propan-2-ylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2931249.png)
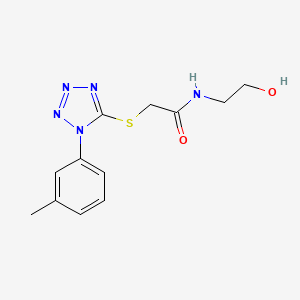
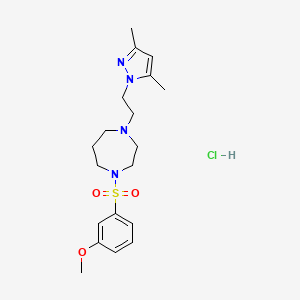

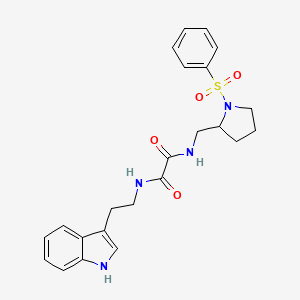
![N-(2-methoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931258.png)
![3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B2931259.png)

